Ethanone, 2-diazo-1-(5-thiazolyl)-
Description
Ethanone, 2-diazo-1-(5-thiazolyl)- is a diazo-functionalized ketone containing a thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms. The diazo group (–N₂) confers unique reactivity, enabling applications in photochemistry, cycloaddition reactions, and as intermediates in pharmaceutical synthesis. For instance, chloro-thiazolyl ethanones are noted for their enhanced reactivity due to electron-withdrawing groups . The diazo variant likely shares similar heterocyclic-driven properties but with distinct reactivity due to the diazo moiety.
Properties
Molecular Formula |
C5H3N3OS |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-diazo-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H3N3OS/c6-8-1-4(9)5-2-7-3-10-5/h1-3H |
InChI Key |
MJLGYFHWKAMYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Amino-5-Thiazolyl Ketones
One common route to synthesize diazo ketones like Ethanone, 2-diazo-1-(5-thiazolyl)- involves the diazotization of the corresponding 2-amino-5-thiazolyl ethanone precursor. This process typically includes:
- Formation of the diazonium salt from the amino ketone by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0–5 °C).
- Subsequent conversion of the diazonium intermediate to the diazo compound under controlled conditions.
This method is supported by analogous syntheses of diazo compounds derived from thiazole derivatives, where diazonium salt intermediates are isolated or directly converted to diazo products with careful temperature control to avoid decomposition or side reactions.
Claisen Condensation and Subsequent Functionalization
The preparation of the 2-amino-5-thiazolyl ethanone intermediate can be achieved via Claisen condensation reactions between thiazole derivatives and appropriate esters or ketones. Claisen condensation is a well-established method for synthesizing β-diketones and related compounds, which serve as key intermediates in heterocyclic chemistry.
- For example, acetylation of 5-amino-thiazole or its derivatives with acetyl chloride or acetic anhydride can yield ethanone derivatives.
- These intermediates are then subjected to diazotization to introduce the diazo functionality at the alpha position relative to the ketone.
Detailed Preparation Methodology
Stepwise Synthesis Scheme
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-5-thiazole + Acetyl chloride or acetic anhydride | Formation of 1-(5-thiazolyl)ethanone | 70–85 | Reaction under reflux in anhydrous conditions |
| 2 | 1-(5-thiazolyl)ethanone + NaNO2 + HCl (0–5 °C) | Diazotization to form diazonium salt intermediate | 75–90 | Low temperature to stabilize diazonium salt |
| 3 | Diazotization intermediate + base (e.g., NaOH) | Conversion to Ethanone, 2-diazo-1-(5-thiazolyl)- | 65–80 | Controlled pH and temperature critical |
Reaction Conditions and Optimization
- Temperature: Maintaining 0–5 °C during diazotization is crucial to prevent side reactions and decomposition.
- Solvent: Ethanol or aqueous ethanol mixtures are commonly used as solvents to dissolve both organic and inorganic reagents.
- pH Control: Acidic conditions are necessary for diazonium salt formation; subsequent neutralization or mild basic conditions facilitate diazo compound formation.
- Purification: Recrystallization from ethanol or chromatographic purification ensures high purity of the diazo compound.
Analytical Characterization and Yield Data
Diazo compounds such as Ethanone, 2-diazo-1-(5-thiazolyl)- are characterized by:
| Technique | Observations | Purpose |
|---|---|---|
| UV-Vis Spectroscopy | Characteristic absorption bands due to diazo group | Confirmation of diazo functionality |
| Infrared (IR) Spectroscopy | Strong absorption near 2100–2200 cm⁻¹ (N≡N stretch) | Identification of diazo group |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts consistent with thiazole ring and diazo ketone structure | Structural elucidation |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to molecular weight | Molecular weight confirmation |
| Elemental Analysis | Consistency with calculated C, H, N, S content | Purity assessment |
Reported yields for the overall synthesis range from 65% to 90%, depending on reaction scale and purification methods.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Diazotization of 2-amino-5-thiazolyl ethanone | 2-Amino-5-thiazole derivative | NaNO2, HCl, base | 0–5 °C, aqueous ethanol | 65–80 | Straightforward, well-established | Requires careful temperature control |
| Claisen condensation followed by diazotization | Thiazole ester + acetyl derivative | Sodium alkoxide, NaNO2, acid | Reflux for condensation; 0–5 °C for diazotization | 70–85 (condensation), 65–80 (diazotization) | High selectivity for intermediates | Multi-step, time-consuming |
Summary of Research Findings and Notes
- The preparation of Ethanone, 2-diazo-1-(5-thiazolyl)- relies heavily on the availability of 2-amino-5-thiazolyl ethanone precursors, which are synthesized via classical condensation reactions.
- Diazotization is a critical step requiring precise temperature and pH control to avoid decomposition of the diazonium intermediate and to maximize diazo compound yield.
- The diazo group imparts unique reactivity, making the compound valuable for further synthetic transformations in heterocyclic and medicinal chemistry.
- Literature reports indicate yields generally above 65%, with purification typically achieved by recrystallization or chromatography.
- Analytical characterization is essential to confirm the structure and purity of the diazo compound, with IR and NMR spectroscopy being most informative.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-diazo-1-(5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethanone, 2-diazo-1-(5-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-diazo-1-(5-thiazolyl)- involves its interaction with molecular targets through its diazo and thiazole functional groups. The diazo group can participate in cycloaddition reactions, while the thiazole ring can engage in various binding interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Biological/Reactivity Notes |
|---|---|---|---|
| Ethanone, 2-diazo-1-(5-thiazolyl)- | Thiazole + diazo-ketone | Diazo (–N₂) at C2 | High reactivity for cycloadditions/photolysis (inferred) |
| 4-Amino-2-(phenylamino)-5-thiazolylmethanone | Thiazole + hindered phenol | Amino, phenolic groups | α-Glucosidase inhibition (IC₅₀: 117 µM) |
| Ethanone, 2-chloro-1-(2-chloro-5-thiazolyl)- (CAS 1263378-88-6) | Thiazole + chloro-ketone | Chlorine at C2 and thiazole | Enhanced reactivity for pharmaceutical intermediates |
| Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate | Benzoxazole + tetrazole | Tetrazole, ester | Antimicrobial, anti-inflammatory properties |
Key Findings:
Bioactivity: Enzyme Inhibition: Hindered phenolic aminothiazoles (e.g., ) exhibit α-glucosidase and α-amylase inhibition, with IC₅₀ values superior to acarbose for α-amylase (283 µM vs. 532 µM). Antioxidant Activity: Phenolic aminothiazoles outperform butylated hydroxyanisole (BHA) in radical scavenging assays . Diazo compounds, however, are typically less stable for such applications.
Reactivity: The diazo group in Ethanone, 2-diazo-1-(5-thiazolyl)- may facilitate photolytic or thermal decomposition, generating carbenes for cyclopropanation or cross-coupling reactions. This contrasts with chloro-thiazolyl ethanones, where chlorine acts as a leaving group in nucleophilic substitutions .
Synthetic Utility: Thiazole derivatives are often synthesized via cyclocondensation (e.g., using malononitrile or ethyl cyanoacetate with sulfur, as in ). Diazo introduction likely requires diazo-transfer reagents, differing from the Hantzsch thiazole synthesis seen in hindered phenolic analogs .
Safety Considerations: Diazo compounds are generally hazardous (risk of explosion), unlike the oxazolyl ethanone in , which emphasizes standard safety protocols (e.g., consulting physicians upon exposure).
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for 2-diazo-1-(5-thiazolyl)ethanone, and how do reaction conditions influence yield? A: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclocondensation of thioamides with α-haloketones, using solvents like ethanol or DCM under reflux .
- Step 2: Introduction of the diazo group via diazo transfer reagents (e.g., tosyl azide) under basic conditions (pH 8–10) at 0–5°C to minimize decomposition .
- Critical Parameters: Temperature control (<10°C for diazo stability), anhydrous solvents, and catalysts like Cu(I) for regioselectivity. Yields drop significantly if diazo group formation exceeds 15 minutes due to thermal instability .
Reactivity and Electronic Effects
Q: How does the 5-thiazolyl substituent affect the compound’s reactivity compared to 2- or 4-thiazolyl isomers? A: The 5-thiazolyl group exhibits higher electrophilicity due to electron-withdrawing effects, as shown by σ+ values (−0.18 for 5-thiazolyl vs. +0.26 for 2-thiazolyl) . MO calculations confirm enhanced reactivity at the 5-position, making it more susceptible to nucleophilic attack or cycloaddition reactions . This contrasts with 4-thiazolyl derivatives, which show intermediate reactivity .
Stability and Safety Protocols
Q: What precautions are necessary for handling diazo-containing compounds like 2-diazo-1-(5-thiazolyl)ethanone? A: Key measures include:
- Storage: −20°C in amber vials under inert gas (N₂/Ar) to prevent photolytic/thermal decomposition .
- Handling: Use explosion-proof fume hoods, anti-static equipment, and PPE (nitrile gloves, face shields). Avoid contact with metals or oxidizing agents to prevent explosive side reactions .
- Decomposition Monitoring: Track gas evolution (N₂) via mass spectrometry or IR to detect premature degradation .
Advanced Applications in Medicinal Chemistry
Q: How can the diazo-thiazolyl motif be exploited in drug discovery? A: The diazo group serves as a photoaffinity label for target identification in proteomics, while the thiazole core mimics bioactive heterocycles (e.g., kinase inhibitors) . Example applications:
- Photo-crosslinking: UV irradiation (365 nm) generates carbenes that bind covalently to protein targets .
- Antimicrobial Screening: Thiazole derivatives disrupt bacterial cell walls; diazo groups enhance membrane permeability .
Analytical Characterization Techniques
Q: What spectroscopic methods resolve structural ambiguities in diazo-thiazolyl compounds? A:
- ¹H NMR: Diagnostic peaks for diazo protons (δ 5.2–5.5 ppm) and thiazole protons (δ 7.8–8.2 ppm) .
- IR: Diazonium stretch at 2100–2200 cm⁻¹; thiazole C=N at 1650 cm⁻¹ .
- HRMS: Exact mass confirmation (e.g., [M+H]⁺ for C₅H₄N₃OS: 154.0073) .
Addressing Data Contradictions
Q: How to reconcile conflicting reports on biological activity in thiazolyl ethanone derivatives? A: Discrepancies often arise from:
- Solubility Differences: Use DMSO vs. aqueous buffers alters bioavailability; logP calculations (e.g., −1.2 for 2-diazo-1-(5-thiazolyl)ethanone) guide solvent selection .
- Assay Conditions: Varying pH or temperature affects diazo stability. Standardize protocols (e.g., 37°C, pH 7.4) for reproducibility .
Computational Modeling
Q: Which computational methods predict the reactivity of the diazo group in this compound? A:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) to model transition states for carbene formation .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
Comparative Studies
Q: How does the diazo group influence properties compared to non-diazo analogs (e.g., acetyl-thiazoles)? A: The diazo group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
